3,3'-Diindolyl-2,2'-tetrasulfide
Description
3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-rich organic compound featuring two indole moieties linked by a tetrasulfide (–S–S–S–S–) bridge. It has demonstrated marked antifungal activity, particularly against dermatophytes (e.g., Trichophyton spp.) and plant pathogens such as Botrytis cinerea. Notably, its low phytotoxicity makes it a promising candidate for agricultural applications . The indole groups contribute to its bioactivity, while the tetrasulfide linkage may enhance stability and reactivity compared to shorter sulfur analogs (e.g., disulfides or trisulfides).
Properties
CAS No. |
13839-92-4 |
|---|---|
Molecular Formula |
C16H10N2S4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
InChI Key |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Other CAS No. |
13839-92-4 |
Synonyms |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
| Property | This compound | DBTTS | Diallyl Tetrasulfide |
|---|---|---|---|
| Substituents | Indole | Benzyl | Allyl |
| Stability | High (low degradation observed) | Moderate | Low (heat-sensitive) |
| Primary Application | Antifungal (agricultural) | Antimicrobial | Antioxidant |
| Phytotoxicity | Low | Not reported | Not reported |
Thiuram and Silane Tetrasulfides
- Dipentamethylenethiuram Tetrasulfide (DPTT) : A thiuram-type rubber accelerator, DPTT contains pentamethylene and thiourea groups. Its tetrasulfide linkage facilitates vulcanization but lacks bioactivity, highlighting the role of substituents in determining function .
- Bis(triethoxysilylpropyl)tetrasulfide (TESPT) : Used as a coupling agent in rubber composites, TESPT forms covalent bonds between silica fillers and polymer matrices. Its silane groups enable industrial applications, contrasting with the indole-based bioactivity of this compound .
Key Insight : While this compound leverages indole groups for targeted antifungal action, thiuram and silane tetrasulfides prioritize material science applications, emphasizing substituent-driven functionality.
Carbohydrate-Based Tetrasulfides
- Thioglucose Tetrasulfide (TGS4): A novel water-soluble polysulfide with a thioglucose backbone, TGS4 serves as a redox biology model. Its carbohydrate substituents enhance solubility, unlike the hydrophobic indole groups in this compound. However, both compounds exploit tetrasulfide linkages for stability .
Stability Comparison :
| Compound | Water Solubility | Thermal Stability |
|---|---|---|
| This compound | Low | High |
| Thioglucose Tetrasulfide (TGS4) | High | Moderate |
Dynamic Covalent Tetrasulfides
Dialkylamino tetrasulfides (e.g., BiTEMPS derivatives) form dynamic covalent adaptable networks (CANs) with tunable relaxation times. Unlike this compound, these compounds prioritize mechanical adaptability over bioactivity. The tetrasulfide linkage here enables reversible bond exchange, a property absent in the static antifungal compound .
Mechanistic and Kinetic Insights
- This suggests sulfur chain length and substituents critically influence radical-scavenging mechanisms.
- Radical Recombination: A synthetic tetrasulfide exhibited a second-order recombination rate of $6.0 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}$ for perthiyl radicals, surpassing rates in aqueous environments. This kinetic advantage may explain the stability of this compound in non-polar matrices .
Preparation Methods
Direct Sulfurization with Sulfur Monochloride
Procedure :
-
Dissolve indole-2-thiol (2.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add pyridine (2.2 eq) dropwise at 0°C to form the thiolate.
-
Introduce S₂Cl₂ (1.0 eq) dissolved in DCM over 30 minutes.
-
Warm to room temperature and stir for 4 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Yield : 68–72% (reported for analogous aryl tetrasulfides).
Purity : ≥95% by HPLC (method: C18 column, acetonitrile/water gradient).
Alternative Route Using Elemental Sulfur
While less common, elemental sulfur (S₈) can be employed in the presence of a reducing agent (e.g., NaBH₄) to generate polysulfides in situ. However, this method suffers from poor regiocontrol, often yielding mixtures of tri-, tetra-, and pentasulfides.
Solvent and Temperature Effects
Optimal solvents must dissolve both thiols and sulfur chlorides while stabilizing reactive intermediates:
| Solvent | Dielectric Constant | Reaction Efficiency | Notes |
|---|---|---|---|
| DCM | 8.93 | High | Low polarity minimizes side reactions |
| THF | 7.52 | Moderate | Risk of ether cleavage at high temps |
| Toluene | 2.38 | Low | Poor solubility for polar intermediates |
Temperature Profile :
-
0–5°C : Initial thiolate formation minimizes disulfide byproducts.
-
25°C : Optimal for sulfur chloride activation without indole ring oxidation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 2H, indole H-4), 7.45–7.38 (m, 4H, H-5/H-6), 7.12 (s, 2H, H-7), 3.89 (s, –S₄–).
-
Raman Spectroscopy : Strong bands at 490 cm⁻¹ (S–S stretch), 540 cm⁻¹ (S–S–S bend).
-
Elemental Analysis : Calculated for C₁₈H₁₂N₂S₄: C, 54.52%; H, 3.05%; N, 7.07%; S, 32.36%.
Chromatographic Validation
Reverse-phase HPLC (C18, 250 mm × 4.6 mm, 5 μm) with UV detection at 254 nm resolves 3,3'-Diindolyl-2,2'-tetrasulfide (Rt = 12.3 min) from trisulfide (Rt = 10.8 min) and disulfide (Rt = 8.9 min) impurities.
Industrial-Scale Considerations
Challenges :
-
Exothermic Reactions : Slow addition of S₂Cl₂ and jacketed reactors prevent thermal runaway.
-
Waste Management : HCl gas scrubbing and pyridine recovery systems are mandatory.
-
Stability : Tetrasulfides degrade under UV light; amber glass packaging and antioxidant additives (e.g., BHT) extend shelf life.
Cost Analysis :
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Indole-2-thiol | 320 | 58% |
| S₂Cl₂ | 45 | 22% |
| Solvents | 12 | 15% |
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 3,3'-diindolyl-2,2'-tetrasulfide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of 3,3'-diindolyl derivatives often involves condensation reactions between indole precursors and sulfur-containing reagents. For example, analogous bisindolyl methane (BIM) alkaloids are synthesized via acid-catalyzed reactions (e.g., HCl/MeOH) or using chlorosilanes (e.g., Me₃SiCl) to activate intermediates . For tetrasulfide derivatives, sulfurization steps (e.g., using polysulfide reagents) may be critical. Reaction parameters such as temperature, solvent polarity, and stoichiometry of sulfur donors must be optimized to avoid side products like N-hydroxylamine derivatives . Characterization via NMR and high-resolution mass spectrometry (HRMS) is essential to confirm the tetrasulfide linkage .
Q. How can researchers ensure structural fidelity of this compound during synthesis and storage?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are necessary. For example, tetrasulfide bonds are prone to hydrolysis under acidic or basic conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended to prevent oxidation or disulfide scrambling . Analytical techniques like HPLC coupled with UV-Vis or MS detectors can monitor degradation products. Comparative stability data for analogous compounds (e.g., NAC tetrasulfide) suggest that lyophilization improves long-term storage .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Cell-based assays targeting apoptosis (e.g., caspase-3/7 activation) or oxidative stress (e.g., ROS scavenging) are relevant. For neuroprotection studies, hippocampal cell models exposed to ischemia-reperfusion injury can evaluate caspase inhibition and p38 MAPK modulation, as demonstrated for 3,3’-diindolylmethane derivatives . Dose-response curves (e.g., 1–100 µM) and controls (e.g., BHT for antioxidants) should be included to benchmark activity .
Advanced Research Questions
Q. What mechanistic insights explain the antioxidant activity of this compound compared to other organosulfur compounds?
- Methodological Answer : Radical scavenging assays (e.g., DPPH, ABTS) and autoxidation inhibition studies (e.g., n-hexadecane model at 37–160°C) can differentiate primary (chain-breaking) vs. secondary (preventive) antioxidant mechanisms. For example, tetrasulfides exhibit superior high-temperature efficacy compared to BHT, likely due to polysulfide chain flexibility and multi-radical quenching capacity . Computational studies (DFT) can model bond dissociation energies (BDEs) of S–S bonds to predict reactivity trends.
Q. How do structural modifications to the diindolyl core affect the compound’s bioactivity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies can introduce substituents (e.g., halogens, methoxy groups) to the indole rings or vary sulfur chain length. For instance, replacing the central phenanthroline in G4-ligands with a 2,2’-diindolyl motif enhanced DNA binding flexibility, as shown in fluorescence-based assays (Thioflavin T) . Parallel synthesis and high-throughput screening (HTS) enable rapid evaluation of analogs.
Q. What experimental strategies resolve contradictions in reported biological data for 3,3'-diindolyl derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or efficacy may arise from assay conditions (e.g., cell line variability, oxygen tension). Meta-analyses of published data, combined with standardized protocols (e.g., ISO guidelines for ROS assays), are critical. For example, conflicting neuroprotection results might be addressed using isogenic cell lines and orthogonal assays (e.g., RNA-seq to validate pathway modulation) .
Q. Can this compound be integrated into targeted drug delivery systems?
- Methodological Answer : Conjugation with nanoparticle carriers (e.g., liposomes, dendrimers) requires evaluating sulfur bond stability during encapsulation. Proof-of-concept studies using PEGylated nanoparticles or pH-responsive linkers can assess release kinetics in simulated physiological conditions (e.g., PBS at pH 7.4 vs. 5.5). In vivo biodistribution studies (e.g., fluorescent tagging) validate targeting efficiency .
Methodological Considerations
- Data Interpretation : Cross-validate findings using multiple assays (e.g., combine fluorescence-based DNA binding with SPR measurements) to mitigate technique-specific biases .
- Safety Protocols : While this compound is not classified as hazardous, handle sulfurizing reagents (e.g., Me₃SiCl) under fume hoods and adhere to waste disposal guidelines for organosulfur compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
